This compound belongs to the class of heterocyclic amines, specifically piperidines, characterized by a six-membered ring containing nitrogen. Piperidine derivatives are widely recognized for their presence in numerous natural products and pharmaceuticals, making them significant in medicinal chemistry .
The synthesis of (S)-N,N-dimethylpiperidin-3-amine dihydrochloride typically involves several key steps:
The molecular structure of (S)-N,N-dimethylpiperidin-3-amine dihydrochloride features a six-membered piperidine ring with two methyl groups attached to the nitrogen atom at position three.
(S)-N,N-dimethylpiperidin-3-amine dihydrochloride participates in various chemical reactions:
The mechanism of action for (S)-N,N-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The stereochemistry of this compound allows it to effectively bind to active sites on these targets, modulating their activity.
This interaction can lead to:
The physical and chemical properties of (S)-N,N-dimethylpiperidin-3-amine dihydrochloride are essential for its application in laboratory settings:
Property | Value |
---|---|
Molecular Formula | C₇H₁₈Cl₂N₂ |
Molecular Weight | 201.14 g/mol |
Melting Point | 249–251 °C |
Solubility | Slightly soluble in water; soluble in DMSO when heated |
Appearance | White to off-white solid |
Storage Conditions | Under inert gas at 2–8 °C |
These properties influence its handling and application in synthesis and research environments .
(S)-N,N-dimethylpiperidin-3-amine dihydrochloride has diverse applications across various fields:
Diastereomeric salt crystallization with dibenzoyl-L-tartaric acid represents the gold standard for industrial-scale production of enantiomerically pure (S)-N,N-dimethylpiperidin-3-amine dihydrochloride. This technique exploits the differential solubility of diastereomeric salts formed between the resolving agent and each enantiomer present in the racemic mixture. The process begins by dissolving racemic 1-benzyl-N,4-dimethylpiperidin-3-amine and dibenzoyl-L-tartaric acid in a heated mixture of isopropanol and water, typically in a 1:0.5 molar ratio. Upon controlled cooling to 0-5°C at precise rates (0.3-0.5°C per minute), the less soluble (S)-enantiomer salt preferentially crystallizes as a solvate with well-defined stoichiometry [1] [3] [6].
Critical process parameters include:
This methodology delivers exceptional enantiomeric excess exceeding 99.5% due to the near-perfect chiral discrimination enabled by the rigid crystalline lattice formed between the (S)-amine and dibenzoyl-L-tartaric acid. The crystalline architecture features multiple hydrogen-bonding interactions between the protonated amine and tartrate carboxylates, with additional stabilization provided by π-stacking of benzoyl groups. This arrangement creates a highly enantioselective environment that efficiently excludes the (R)-counterpart during crystal growth [2] [4] [6].
Table 1: Comparative Analysis of Chiral Resolution Techniques
Parameter | Diastereomeric Salt Crystallization | Asymmetric Catalysis |
---|---|---|
Enantiomeric Excess | >99.5% | 82.3-97.3% |
Catalyst/Resolving Agent Cost | $150-200/kg | $5,000-7,000/kg (Rhodium) |
Typical Yield | 85-92% | 60-75% |
Purification Complexity | Single recrystallization | Multiple chromatography steps |
Industrial Scalability | >100 kg/batch | <10 kg/batch |
Asymmetric hydrogenation using rhodium complexes offers a catalytic alternative for enantioselective synthesis, though with significant limitations for this specific piperidine system. The approach employs chiral rhodium(I) complexes bearing ferrocene-based ligands such as (R,R)-1,2-bis(tert-butylmethylphosphino)ferrocene to hydrogenate the precursor methyl (1-benzyl-4-methyl-1,2,3,6-tetrahydropyridin-3-yl)carbamate. Under optimized conditions (50-80 bar H₂ pressure, 25-40°C in methanol), this methodology achieves only moderate enantiomeric excess (82.3%) of the desired (S)-configured product [1].
The primary constraints include:
These technical and economic barriers relegate asymmetric catalysis to niche applications rather than bulk production of pharmaceutical intermediates like (S)-N,N-dimethylpiperidin-3-amine dihydrochloride [1].
Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate serves as the pivotal stereodefined intermediate bridging the chiral resolution and final reductive amination steps. This crystalline carbamate derivative is obtained through resolutive crystallization of the racemate using dibenzoyl-L-tartaric acid, followed by carbamate formation under Schotten-Baumann conditions (methyl chloroformate, sodium carbonate, water-toluene biphasic system at 0-5°C). The benzyl group provides essential steric bulk that facilitates high-resolution efficiency while maintaining the stereochemical integrity at the chiral centers [1] [3].
The strategic importance of this intermediate manifests in three key aspects:
This intermediate's stability profile allows long-term storage and quality control before proceeding to the critical reductive amination step, making it indispensable for robust multi-kilogram synthesis campaigns [1] [3].
The transformation of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate to (S)-N,N-dimethylpiperidin-3-amine dihydrochloride demands precision reductive amination technology. Contemporary protocols employ a tandem deprotection-methylation approach where the carbamate undergoes reductive cleavage while simultaneously reacting with formaldehyde under hydrogenation conditions. The optimized procedure utilizes 5% Pd/C (50% wet) catalyst in methanol with aqueous formaldehyde (1.5 equivalents) under moderate hydrogen pressure (3-5 bar) at 50°C [1] [3].
Critical enhancements include:
Post-reduction, the benzyl group is removed via hydrogenolysis (Pd(OH)₂/C, ethanol, 10 bar H₂), and the product is isolated as the dihydrochloride salt after treatment with hydrochloric acid and anti-solvent crystallization. This integrated approach achieves 85-90% yield while maintaining enantiomeric excess >99.5% throughout the transformation [1] [3].
Solvate engineering represents the cornerstone of process efficiency in enantiopure (S)-N,N-dimethylpiperidin-3-amine dihydrochloride manufacture. The diastereomeric salt with dibenzoyl-L-tartaric acid forms distinct solvates that dictate crystallization efficiency and final product purity. In isopropanol-water (90:10) systems, the salt crystallizes as a monohydrate hemisolvate with defined thermal stability up to 120°C. This crystalline form features two molecules of the diastereomeric salt associated with one isopropanol molecule in the lattice, creating channels that facilitate solvent egress during drying [1] [3] [6].
Table 2: Solvate Characteristics in Different Solvent Systems
Property | Isopropanol-Water (90:10) | Methanol-Water (85:15) |
---|---|---|
Solvate Stoichiometry | (Salt)₂·(i-PrOH)₁·(H₂O)₁ | (Salt)₁·(MeOH)₀.₅ |
Crystal Habit | Platelets | Needles |
Dehydration Onset | 78°C | 65°C |
Enantiomeric Excess | 99.7% | 99.3% |
Recrystallization Yield | 92% | 85% |
The methanol-water system (85:15) produces a different crystalline phase incorporating methanol in a 1:0.5 stoichiometry. Though thermodynamically less stable than the isopropanol solvate, this form enables rapid crystallization kinetics beneficial for continuous processing. The methanol solvate undergoes smooth desolvation at 40-50°C under vacuum without compromising crystallinity or enantiopurity. Process optimization focuses on controlling the cooling profile during crystallization: linear cooling from 60°C to 0°C at 0.3°C/minute in isopropanol versus biphasic cooling (60°C to 30°C at 0.5°C/minute, then 30°C to 0°C at 0.1°C/minute) in methanol systems [1] [3] [6].
Solvent selection directly impacts impurity rejection capabilities. Isopropanol systems demonstrate superior rejection of dibenzoyl-L-tartaric acid degradation products (specifically benzoic acid and 4-methylbenzaldehyde), with impurity carryover reduced to <0.05% compared to 0.12% in methanol. This attribute makes isopropanol the solvent of choice for current Good Manufacturing Practice production, despite requiring longer crystallization cycles (12-16 hours versus 8-10 hours for methanol) [1] [6].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: